molecular formula C24H17BrN2O5 B11128183 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11128183
M. Wt: 493.3 g/mol
InChI Key: VXZHSUPYQOJGBW-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated phenyl group, a hydroxyl group, a methoxy group, and a pyridinyl group, all of which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Hydroxylation: Addition of the hydroxyl group.

    Methoxylation: Introduction of the methoxy group.

    Pyridinylation: Attachment of the pyridinyl group.

    Cyclization: Formation of the chromeno[2,3-c]pyrrole core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution may introduce new functional groups to the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The brominated phenyl group and the pyridinyl group may play key roles in binding to target proteins or enzymes, thereby modulating their activity. The hydroxyl and methoxy groups may also contribute to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-hydroxy-5-methoxybenzoic acid: Shares the brominated phenyl and hydroxyl groups but lacks the pyridinyl and chromeno[2,3-c]pyrrole core.

    4-Hydroxy-3,5-dimethoxybenzoic acid: Contains hydroxyl and methoxy groups but lacks the bromine and pyridinyl groups.

    2-Bromo-5-methoxybenzoic acid: Features bromine and methoxy groups but lacks the hydroxyl and pyridinyl groups.

Uniqueness

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and the chromeno[2,3-c]pyrrole core structure, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C24H17BrN2O5

Molecular Weight

493.3 g/mol

IUPAC Name

1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H17BrN2O5/c1-12-7-8-26-18(9-12)27-20(13-10-15(25)22(29)17(11-13)31-2)19-21(28)14-5-3-4-6-16(14)32-23(19)24(27)30/h3-11,20,29H,1-2H3

InChI Key

VXZHSUPYQOJGBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C(=C5)Br)O)OC

Origin of Product

United States

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